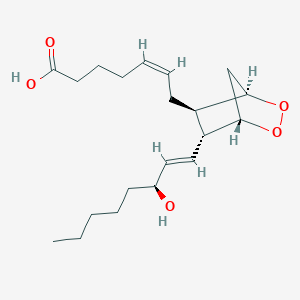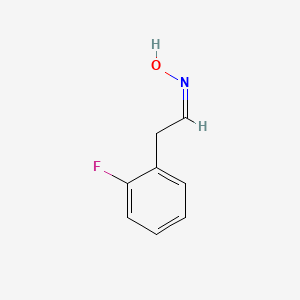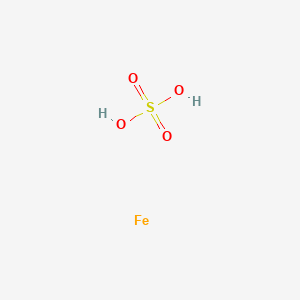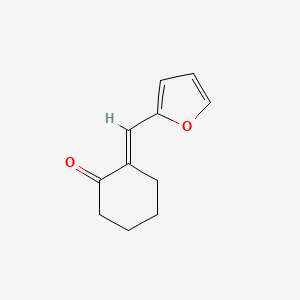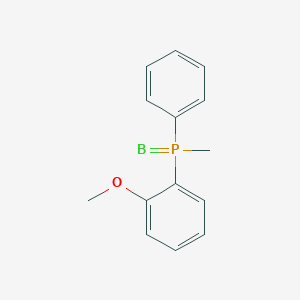![molecular formula C16 H22 Cl N3 O . x Cl H B1148397 Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl CAS No. 159358-29-9](/img/no-structure.png)
Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cletoquine is a metabolite of Hydroxychloroquine, an antimalarial; antirheumatic; lupus erythematosus suppressant.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
Diese Verbindung wird als pharmazeutischer Primärstandard für die Bestimmung des Analyten in pharmazeutischen Formulierungen verwendet {svg_1} {svg_2} {svg_3}. Sie wird in verschiedenen analytischen Techniken eingesetzt, um die Qualität und Sicherheit pharmazeutischer Produkte zu gewährleisten {svg_4}.
Biologische Forschung
In der biologischen Forschung wird diese Verbindung in verschiedenen analytischen Techniken eingesetzt, um ihr Vorkommen in biologischen Proben zu bestimmen {svg_5} {svg_6}. Dies hilft, ihre Verteilung, ihren Metabolismus und ihre Wirkungen in lebenden Organismen zu verstehen {svg_7}.
Forschung zu antiviralen Medikamenten
Die Verbindung ist ein Salz von Hydroxychloroquin (HCQ, Plaquenil), einem auf 4-Aminoquinolin basierenden antiviralen Medikament {svg_8}. Sie wird in der Forschung und Entwicklung von antiviralen Medikamenten eingesetzt, insbesondere solchen, die gegen Malaria wirken {svg_9}.
Synthese von Heterocyclen
Die Verbindung wird bei der Synthese verwandter vier- bis siebengliedriger Heterocyclen verwendet {svg_10}. Diese Heterocyclen weisen einzigartige biologische Aktivitäten auf und sind von Interesse in der Arzneimittelforschung und -entwicklung {svg_11}.
Natur- und Synthetische Chemie
Die Chemie von Chinolin-2,4-dionen, zu denen diese Verbindung gehört, ist aufgrund ihrer Rolle in der Natur- und Synthetischen Chemie einzigartig {svg_12}. Sie besitzen biologisch und pharmakologisch aktive Eigenschaften {svg_13}.
Arzneimittelforschung und -entwicklung
Die interessanten pharmazeutischen und biologischen Aktivitäten von 4-Hydroxy-2-Chinolonen, zu denen diese Verbindung gehört, machen sie wertvoll für die Arzneimittelforschung und -entwicklung {svg_14}. Viele Publikationen haben sich in letzter Zeit mit ihren synthetischen Analogen und der Synthese ihrer heteroanellierten Derivate befasst {svg_15}.
Wirkmechanismus
Target of Action
The primary targets of Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl, also known as Hydroxychloroquine Sulfate , are the human Toll-like receptors TLR7 and TLR9 . These receptors play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns and initiating immune responses.
Mode of Action
Hydroxychloroquine Sulfate interacts with TLR7 and TLR9, inhibiting their activation . This results in a decrease in the production of pro-inflammatory cytokines, which are substances secreted by immune cells that have an effect on other cells. This anti-inflammatory action is beneficial in diseases like rheumatoid arthritis and lupus, where the body’s immune system attacks its own tissues.
Biochemical Pathways
The interaction of Hydroxychloroquine Sulfate with TLR7 and TLR9 affects the biochemical pathways involved in the immune response. By inhibiting these receptors, the compound prevents the activation of the downstream signaling pathways that lead to the production of pro-inflammatory cytokines .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it can be readily absorbed and distributed in the body
Result of Action
The result of Hydroxychloroquine Sulfate’s action is a reduction in inflammation. By inhibiting the activation of TLR7 and TLR9, the compound reduces the production of pro-inflammatory cytokines . This can help to alleviate symptoms in conditions characterized by excessive inflammation, such as rheumatoid arthritis and lupus.
Action Environment
The action of Hydroxychloroquine Sulfate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH. It is also worth noting that the compound is stored at a temperature of 2-8°C , suggesting that it may be sensitive to heat
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl] involves the reaction of 7-chloro-4-quinolineamine with 2-bromo-1-pentanol followed by reduction of the resulting intermediate.", "Starting Materials": [ "7-chloro-4-quinolineamine", "2-bromo-1-pentanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: 7-chloro-4-quinolineamine is reacted with 2-bromo-1-pentanol in the presence of sodium hydroxide to form the intermediate 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]bromo]ethanol.", "Step 2: The intermediate is then reduced using sodium borohydride in ethanol to form Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl].", "Step 3: The product is then purified using hydrochloric acid to remove any impurities." ] } | |
CAS-Nummer |
159358-29-9 |
Molekularformel |
C16 H22 Cl N3 O . x Cl H |
Molekulargewicht |
307.83(free base) |
Synonyme |
Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]amino]-, hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Bis[(3-butyl-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene)methyl]-2,4-dihydroxycyclobutenediylium bis(inner salt)](/img/structure/B1148315.png)

